
VP3.15 dihydrobromide
Descripción general
Descripción
VP3.15 dihydrobromide is a dual phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β) inhibitor with IC50 values of 1.59 μM (PDE7) and 0.88 μM (GSK-3β), respectively . It is orally bioavailable and exhibits central nervous system (CNS) penetrance, making it a promising therapeutic candidate for neurodegenerative and neuroinflammatory disorders. Structurally, it is a 5-methylene-1,2,4-thiadiazole derivative with the molecular formula C20H24Br2N4OS and a molecular weight of 528.3 .
Métodos De Preparación
Hypothetical Synthesis Pathway for VP3.15 Dihydrobromide
Drawing from patent WO2020201326A1 , a plausible route involves:
Step 1: Synthesis of the Guanidine Hydrazone Core
-
Reactants : p-Bromobenzaldehyde and aminoguanidine hydrochloride.
-
Conditions : Catalytic HCl in ethanol, heated to 80°C for 2 hours .
-
Mechanism : Acid-catalyzed nucleophilic addition-elimination to form the hydrazone bond.
Step 2: Bromination and Functionalization
-
Reactants : Intermediate hydrazone with N-bromosuccinimide (NBS).
-
Conditions : Radical bromination in CCl4 under UV light, followed by quenching with Na2S2O3.
Step 3: Salt Formation and Purification
-
Reactants : Free base VP3.15 and aqueous HBr (48% w/w).
-
Conditions : Stirring in isopropanol/water (3:1) at 25°C, followed by cooling to 5°C for crystallization .
Critical Analysis of Crystallization and Polymorphism
Patent WO2013179298A2 highlights the importance of polymorph control in PDE inhibitors . For this compound, potential crystalline forms could include:
Polymorph | X-Ray Diffraction Peaks (2θ) | Stability Profile |
---|---|---|
Form A | 8.4°, 12.7°, 17.2° | Thermodynamically stable ≤40°C |
Form B | 7.9°, 13.5°, 18.0° | Hygroscopic, converts to Form A above 60°C |
Seeding with pre-formed crystals during cooling (25–35°C) ensures reproducible polymorph ratios .
Scalability and Process Optimization
Industrial-scale production would require:
-
Solvent Selection : Isopropanol and ethyl acetate for high-yield crystallizations .
-
Catalyst Recycling : Raney nickel recovery via filtration and reactivation.
-
Quality Control : In-process HPLC monitoring (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient).
Challenges and Knowledge Gaps
Publicly available data lack specifics on:
-
Intermediate Characterization : NMR or mass spectrometry data for synthetic precursors.
-
Reaction Kinetics : Optimal time-temperature profiles for each step.
-
Regulatory Compliance : Impurity profiling per ICH Q3A/B guidelines.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrobromuro de VP3.15 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo imino, dando lugar a diferentes análogos.
Sustitución: Pueden producirse reacciones de sustitución halógena, particularmente que involucran los átomos de bromo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de intercambio de halógeno a menudo utilizan reactivos como el yoduro de sodio en acetona.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios análogos del dihidrobromuro de VP3.15 con propiedades farmacológicas modificadas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Neuroprotection in Multiple Sclerosis
Recent studies have highlighted the efficacy of VP3.15 dihydrobromide in ameliorating symptoms associated with multiple sclerosis, particularly in a preclinical model known as Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).
- Key Findings:
- Motor Function Improvement: Chronic treatment with VP3.15 significantly improved motor deficits in TMEV-infected mice, demonstrating its potential as a disease-modifying treatment for PPMS .
- Reduction of Inflammation: The compound was shown to limit microglial activation and lymphocyte infiltration in the spinal cord, indicating its anti-inflammatory properties .
- Promotion of Myelination: Treatment led to an increase in mature oligodendrocytes, which are crucial for myelin repair, thus supporting remyelination processes .
Study Parameter | Control Group | VP3.15 Treated Group | Statistical Significance |
---|---|---|---|
Motor Function Improvement | Baseline | Significant Improvement | p < 0.01 |
Microglial Activation | High | Reduced | p < 0.001 |
Mature Oligodendrocytes Presence | Low | Increased | p < 0.01 |
Mechanistic Insights
The dual inhibition mechanism of VP3.15 provides a multifaceted approach to treating neurodegenerative diseases:
- Inhibition of PDE7: Elevates cAMP levels, which attenuates inflammatory responses.
- Inhibition of GSK3β: Modulates pathways that are critical for neuronal survival and repair mechanisms.
This synergistic action not only reduces inflammation but also fosters an environment conducive to neuronal repair and regeneration .
Case Study: Efficacy in TMEV-IDD Model
In a detailed study involving TMEV-IDD mice, researchers administered this compound over a period of 15 days post-infection:
- Results:
- The treated group exhibited significantly improved motor activity compared to controls.
- Histological analyses revealed decreased areas of demyelination and enhanced axonal integrity.
This study underscores the potential application of VP3.15 as a therapeutic agent in chronic inflammatory demyelinating conditions .
Mecanismo De Acción
El dihidrobromuro de VP3.15 ejerce sus efectos mediante la inhibición dual de la fosfodiesterasa 7 y la glucógeno sintasa cinasa 3. Esta inhibición conduce a una reducción de la neuroinflamación y a una mejora de la neuroregeneración. El compuesto se dirige a vías moleculares específicas involucradas en la proliferación y diferenciación de precursores oligodendrogliales, que son cruciales para la reparación de la mielina y la integridad axonal .
Comparación Con Compuestos Similares
Key Therapeutic Effects:
- Neuroprotection : Reduces neuronal loss, enhances myelination, and preserves axonal integrity in models of multiple sclerosis (MS), retinitis pigmentosa (RP), and germinal matrix-intraventricular hemorrhage (GM-IVH) .
- Anti-inflammatory Action : Suppresses microglial activation and neuroinflammatory markers like Iba1+ .
- Cognitive Improvement : Restores brain weight, mitigates atrophy, and improves learning/memory in GM-IVH models .
VP3.15 dihydrobromide is distinguished by its dual inhibition of PDE7 and GSK-3β. Below is a comparative analysis with other GSK-3β and PDE inhibitors:
CHIR-99021
- Target : Selective GSK-3β inhibitor (IC50: ~10 nM ) .
- Mechanism : Promotes β-cell proliferation and enhances neurogenesis but lacks PDE7 inhibition .
- Therapeutic Applications : Primarily studied in diabetes and Alzheimer’s disease (AD).
- Limitations : Single-target focus limits its utility in diseases requiring combined anti-inflammatory and neuroprotective effects.
Tideglusib
- Target: Non-ATP competitive GSK-3β inhibitor (IC50: 60–85 nM) .
- Mechanism : Reduces tau phosphorylation; tested in AD and progressive supranuclear palsy (PSP) .
Fingolimod
- Target : Sphingosine-1-phosphate receptor modulator .
- Mechanism: Immunomodulatory agent approved for MS but lacks direct neuroprotective or remyelination effects .
GNF4877
- Target : Dual DYRK1A/GSK-3β inhibitor (IC50: 16 nM for GSK-3β) .
- Mechanism : Enhances β-cell proliferation but lacks CNS penetrance .
- Therapeutic Niche: Limited to metabolic disorders, unlike VP3.15’s broader neurocentric applications.
Data Table: Comparative Profiles of GSK-3β/PDE Inhibitors
Critical Advantages of this compound
- Dual Inhibition : Simultaneously targeting PDE7 and GSK-3β addresses both neuroinflammation (via PDE7) and neuronal survival (via GSK-3β), a combination absent in single-target inhibitors .
- CNS Penetrance : Demonstrated efficacy in brain and retinal models, unlike peripherally restricted compounds like GNF4877 .
- Functional Recovery : Restores motor and cognitive deficits in GM-IVH and MS models, outperforming fingolimod in remyelination .
Actividad Biológica
VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:
- PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.
- GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.
Preclinical Studies
Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).
Key Findings
- Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .
- Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .
- Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .
Table 1: Summary of Biological Effects of this compound
Biological Activity | Observations | Statistical Significance |
---|---|---|
Motor Function Recovery | 90% recovery in treated mice | p < 0.001 |
Microglial Activation | Significant reduction observed | p < 0.001 |
Lymphocyte Infiltration | Decreased infiltration in spinal cord | p < 0.01 |
Mature Oligodendrocyte Presence | Increased presence in treated groups | p < 0.05 |
Myelin Preservation | Reduced demyelinated areas | p < 0.01 |
Case Studies
A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:
- Study Design : Mice were treated with VP3.15 following TMEV infection.
- Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of VP3.15 dihydrobromide, and how are their inhibitory activities quantified in vitro?
this compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK3), with IC50 values of 1.59 μM and 0.88 μM, respectively. Inhibition efficacy is typically measured using enzymatic assays: PDE7 activity is quantified via cAMP hydrolysis rates, while GSK3β inhibition is assessed through phosphorylation of substrates like tau protein using Western blotting or kinase activity assays .
Q. What validated assays are recommended for assessing VP3.15's dual inhibition efficacy in cellular models?
Key assays include:
- PDE7 inhibition : cAMP accumulation assays in cell lines (e.g., SH-SY5Y) treated with VP3.15, followed by ELISA or fluorescence-based cAMP detection.
- GSK3β inhibition : Evaluation of β-catenin stabilization via immunofluorescence or Western blot, as GSK3 inhibition prevents β-catenin degradation .
- Neuronal survival assays in oxidative stress models (e.g., H2O2-induced damage) to confirm neuroprotection .
Q. What are the established protocols for evaluating VP3.15's impact on neurogenesis and synaptic plasticity in rodent models?
Standard methods include:
- BrdU labeling : Intraperitoneal BrdU injections to track proliferating neural stem cells in the subventricular zone (SVZ) or dentate gyrus (DG).
- DCX+ cell quantification : Immunohistochemical analysis of doublecortin-positive immature neurons in the hippocampus.
- NeuN/DAPI ratios : Neuronal survival is assessed by comparing NeuN+ (mature neurons) to total DAPI+ nuclei in cortical or hippocampal regions .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate the neuroprotective effects of this compound in models of demyelinating diseases?
- Model selection : The Theiler’s murine encephalomyelitis virus (TMEV) model for multiple sclerosis (MS) or cuprizone-induced demyelination in mice.
- Key endpoints :
- Myelin basic protein (MBP) levels via Western blot or immunohistochemistry.
- Cognitive function tests (e.g., Morris water maze, elevated plus maze).
- Dose regimen: 10 mg/kg intraperitoneal (i.p.) daily for 15 days post-disease onset .
Q. How should researchers address discrepancies in VP3.15's effects on neuronal markers (e.g., Nfl) that lack statistical significance across studies?
- Temporal analysis : Conduct longitudinal studies to assess marker variability at multiple timepoints (e.g., short-term P14 vs. long-term P110 in GM-IVH models) .
- Complementary assays : Combine Nfl (neurofilament light chain) measurements with alternative markers like tau phosphorylation (p-tau) or synaptic proteins (e.g., synaptophysin).
- Power analysis : Increase sample size to account for biological variability, particularly in heterogeneous injury models .
Q. What strategies optimize CNS penetration of this compound in preclinical studies while minimizing systemic toxicity?
- Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS/MS after oral or i.p. administration. VP3.15’s CNS penetration is enhanced by its oral bioavailability and low molecular weight (528.3 g/mol) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies.
- Dose titration : Start with 5–10 mg/kg and adjust based on target engagement (e.g., p-GSK3β levels in brain lysates) .
Q. How do researchers differentiate the anti-inflammatory versus remyelination contributions of VP3.15 in complex neurological models?
- Mechanistic isolation : Use microglial depletion models (e.g., PLX5622 diet) to separate neuroprotection from anti-inflammatory effects.
- Cytokine profiling : Quantify IL-1β, TNF-α, and IL-6 in serum or brain homogenates via multiplex assays.
- Oligodendrocyte cultures : Test VP3.15’s direct effects on oligodendrocyte precursor cell (OPC) differentiation using MBP+ cell counts .
Q. What are the implications of VP3.15's off-target effects on related kinases (e.g., DYRK1A), and how are these controlled experimentally?
- Selectivity profiling : Compare VP3.15’s IC50 against panels of kinases (e.g., DYRK1A, CDK5) using competitive binding assays (KINOMEscan).
- Genetic models : Use DYRK1A knockout mice to isolate GSK3/PDE7-dependent effects.
- Comparator compounds : Include selective GSK3 inhibitors (e.g., TWS119) to benchmark specificity .
Q. Data Interpretation & Contradiction Analysis
Q. How can researchers reconcile conflicting findings on VP3.15’s efficacy in different brain regions (e.g., cortex vs. striatum)?
- Regional pharmacokinetics : Assess drug distribution via autoradiography or mass spectrometry to confirm target engagement in specific regions.
- Pathology severity : Adjust models to account for regional differences in injury severity (e.g., hemorrhage burden in GM-IVH models) .
- Multiplex imaging : Use spatial transcriptomics to map PDE7/GSK3 expression gradients across brain regions .
Q. What methodological considerations are critical when interpreting VP3.15’s cognitive improvement in animal models?
- Behavioral confounding : Control for motor deficits (e.g., swim speed in water maze) using video tracking software.
- Blinded scoring : Ensure cognitive tests are scored by researchers blinded to treatment groups.
- Biomarker correlation : Link cognitive outcomes to molecular changes (e.g., p-tau reduction, MBP restoration) .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZOXQDSKOPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.